molecular formula C19H34O3 B7784182 Methoprene CAS No. 52020-07-2

Methoprene

Cat. No.: B7784182
CAS No.: 52020-07-2
M. Wt: 310.5 g/mol
InChI Key: NFGXHKASABOEEW-LDRANXPESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoprene is synthesized through a multi-step process involving the esterification of methoxyacetic acid with isopropyl alcohol, followed by a series of reactions to introduce the necessary double bonds and methyl groups. The key steps include:

    Esterification: Methoxyacetic acid is reacted with isopropyl alcohol in the presence of a strong acid catalyst to form isopropyl methoxyacetate.

    Aldol Condensation: The ester undergoes aldol condensation with acetone to introduce the first double bond.

    Hydrogenation: The product is hydrogenated to reduce any unwanted side products.

    Methylation: Methyl groups are introduced using methyl iodide in the presence of a base.

    Final Esterification: The final product is obtained by esterifying the intermediate with methoxyacetic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Methoprene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound oxide, while reduction can yield various hydrogenated derivatives .

Scientific Research Applications

Methoprene has a wide range of scientific research applications:

Mechanism of Action

Methoprene acts by mimicking the natural juvenile hormone in insects. This hormone is crucial for regulating the growth and development of insects. By interfering with the hormone’s normal function, this compound prevents insects from molting and reaching maturity. This disruption in the life cycle effectively controls the insect population .

Comparison with Similar Compounds

Methoprene is often compared with other juvenile hormone analogs such as pyriproxyfen and hydroprene. While all these compounds function similarly by disrupting insect development, this compound is unique in its specific molecular structure and the range of insects it affects . Other similar compounds include:

This compound’s effectiveness and relatively low toxicity to non-target organisms make it a preferred choice in many applications .

Properties

IUPAC Name

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+
Source PubChem
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InChI Key

NFGXHKASABOEEW-LDRANXPESA-N
Source PubChem
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Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC
Source PubChem
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Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC
Source PubChem
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Molecular Formula

C19H34O3
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DSSTOX Substance ID

DTXSID8032627
Record name Methoprene
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Molecular Weight

310.5 g/mol
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Physical Description

Amber liquid; [Merck Index]
Record name Methoprene
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Boiling Point

256 °C, BP: 100 °C at 0.05 mm Hg
Record name METHOPRENE
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Flash Point

Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup).
Record name METHOPRENE
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Solubility

In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents.
Record name METHOPRENE
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Density

0.9261 g/mL at 20 °C
Record name METHOPRENE
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Vapor Pressure

0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C
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Mechanism of Action

Methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) is an insect juvenile hormone agonist that blocks metamorphosis in some insects. Recent evidence suggests that a metabolite, methoprene acid, activates vertebrate retinoid X receptors (RXRs), and may interfere with retinoic acid-regulated developmental processes. Methoprene, methoxy-methoprene acid, and two major breakdown products were tested for their ability to interfere with retinoid-regulated pathways when using transfected cells. The CV-1 cells were transiently transfected with genes encoding RXRs and response elements attached to luciferase reporters, and retinoic acid-sensitive F9 cells were stably transfected with retinoic acid receptor (RAR)/RXR response elements attached a lacZ reporter (Sil-REM/beta-gal-NEO). Experiments confirmed that methoxy-methopreneacid acted as a ligand for RXRs and was capable of activating transcription through RAR/RXR response elements. However, neither methoprenenor the breakdown products, 7-methoxycitronellal and 7-methoxycitronellic acid, activated transcription in transfected CV-1 or F9 cells.Methoprene and methoxy-methoprene acid may interfere with the conversion of all-trans-retinol and all-trans-retinaldehyde to all-trans-retinoic acid in the F9-derived cell line. Methoprene was as effective as the retinol dehydrogenase inhibitor citral in blocking the retinol-induced transcription of RAR/RXR-regulated reporter genes, whereas methoxy-methoprene acid blocked transcription stimulated by retinaldehyde., In holometabolous insects such as mosquito, Aedes aegypti, midgut undergoes remodeling during metamorphosis. Insect metamorphosis is regulated by several hormones including juvenile hormone (JH) and 20-hydroxyecdysone (20E). The cellular and molecular events that occur during midgut remodeling were investigated by studying nuclear stained whole mounts and cross-sections of midguts and by monitoring the mRNA levels of genes involved in 20E action in methoprene-treated and untreated Ae. aegypti. We used JH analog, methoprene, to mimic JH action. In Ae. aegypti larvae, the programmed cell death (PCD) of larval midgut cells and the proliferation and differentiation of imaginal cells were initiated at about 36 hr after ecdysis to the 4th instar larval stage (AEFL) and were completed by 12 hr after ecdysis to the pupal stage (AEPS). In methoprene-treated larvae, the proliferation and differentiation of imaginal cells was initiated at 36h AEFL, but the PCD was initiated only after ecdysis to the pupal stage. However, the terminal events that occur for completion of PCD during pupal stage were blocked. As a result, the pupae developed from methoprene-treated larvae contained two midgut epithelial layers until they died during the pupal stage. Quantitative PCR analyses showed that methoprene affected midgut remodeling by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc and drice, the genes that are shown to play key roles in 20E action and PCD. Thus, JH analog, methoprene acts on Ae. aegypti by interfering with the expression of genes involved in 20E action resulting in a block in midgut remodeling and death during pupal stage., ... Here, a major malaria vector, Anopheles gambiae Giles, was used as a model insect to study the action of methoprene on female reproduction. Ecdysteroid titers and expression profiles of ecdysone-regulated genes were determined before and after a blood meal. An ecdysteroid peak was detected at 12 hr post blood meal (PBM). The maximum expression of ecdysone-regulated genes, such as ecdysone receptor (EcR), hormone receptor 3 (HR3) and vitellogenin (Vg) gene, coincided with the ecdysteroid peak. Interestingly, topical application of methoprene at 6 hr PBM delayed ovarian development and egg maturation by suppressing the expression of ecdysone-regulated genes in female mosquitoes. The data suggest that ecdysteroid titers are correlated with Vg synthesis, and methoprene affects vitellogenesis by modulating ecdysteroid action in A. gambiae., Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adults when applied to larval stages.
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Color/Form

Clear amber liquid, Pale yellow liquid (technical grade)

CAS No.

40596-69-8, 36557-27-4, 52020-07-2
Record name Methoprene
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Record name Methoprene [INN]
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Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester
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Record name Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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